BenchChemオンラインストアへようこそ!

N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

TSPO binding Anxiolytic Regioisomer SAR

Procure N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900012-57-9) to expand the SAR landscape of TSPO ligands. This is the 2-carboxamide regioisomer with a 4-fluorophenyl group, fundamentally distinct from extensively characterized 3-carboxamide series. The scaffold enables comparative binding assays, ADME/PK optimization (fluorine blocks CYP450 hydroxylation), and hydrogen-bonding studies via its free amide N-H. Ideal for neuroinflammation programs seeking differentiated TSPO engagement profiles.

Molecular Formula C21H20FN3O
Molecular Weight 349.409
CAS No. 900012-57-9
Cat. No. B2726378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS900012-57-9
Molecular FormulaC21H20FN3O
Molecular Weight349.409
Structural Identifiers
SMILESC1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C21H20FN3O/c22-18-10-8-17(9-11-18)20-19-7-4-12-24(19)13-14-25(20)21(26)23-15-16-5-2-1-3-6-16/h1-12,20H,13-15H2,(H,23,26)
InChIKeyHXRSNBXVGHYYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(4-fluorophenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900012-57-9): Procurement-Relevant Chemical Profile


N-Benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900012-57-9) is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with a 4-fluorophenyl substituent at the 1-position and an N-benzyl carboxamide at the 2-position . This scaffold is widely explored for neuropsychiatric and anti-inflammatory applications, with related 3-carboxamide regioisomers demonstrating high-affinity binding to the 18 kDa translocator protein (TSPO) and pronounced anxiolytic activity [1]. The 2-carboxamide regioisomeric configuration and the presence of a 4-fluorophenyl group distinguish this compound from the more extensively studied 3-carboxamide TSPO ligands, potentially offering differentiated target engagement, metabolic stability, and selectivity profiles relevant to medicinal chemistry and preclinical development programs.

N-Benzyl-1-(4-fluorophenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900012-57-9): Why Generic Substitution of Pyrrolo[1,2-a]pyrazine Analogs Fails


Generic substitution within the pyrrolo[1,2-a]pyrazine class is unreliable due to the extreme sensitivity of biological activity to the regioisomeric position of the carboxamide group and the nature of aryl substituents. Published structure-activity relationship (SAR) studies on TSPO ligands demonstrate that moving the carboxamide from the 3-position to the 2-position fundamentally alters the pharmacophoric alignment, while the introduction of a 4-fluoro substituent on the phenyl ring can drastically modulate binding affinity, lipophilicity, and metabolic stability [1]. For instance, the most active 3-carboxamide analog GML-11 exhibits anxiolytic activity at doses as low as 0.001 mg/kg, highlighting how subtle structural modifications within this scaffold produce order-of-magnitude differences in potency [2]. Consequently, substituting N-benzyl-1-(4-fluorophenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide with a 3-carboxamide or a non-fluorinated analog without quantitative bridging data risks invalidating the pharmacological profile and compromising experimental reproducibility.

N-Benzyl-1-(4-fluorophenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900012-57-9): Quantitative Differential Evidence Guide for Procurement Decisions


Regioisomeric Differentiation: 2-Carboxamide vs. 3-Carboxamide TSPO Ligand Binding Affinity

The target compound is a 2-carboxamide regioisomer, whereas the most extensively characterized high-potency pyrrolo[1,2-a]pyrazine TSPO ligands are 3-carboxamides. Direct comparative binding data for this specific 2-carboxamide are not yet published; however, SAR studies of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides demonstrate that the carboxamide position is critical for TSPO affinity. The lead 3-carboxamide GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) achieved anxiolytic activity in the open field test at doses of 0.001–0.100 mg/kg (i.p., Balb/c mice), representing a potency approximately two orders of magnitude greater than earlier pyrrolo[1,2-a]pyrazine TSPO ligands [1]. The 2-carboxamide configuration of the target compound places the carbonyl hydrogen-bond acceptor in a distinct spatial orientation relative to the TSPO binding pocket, which computational pharmacophore models predict will yield a different affinity profile compared to 3-carboxamide analogs [2]. Users should anticipate that the target compound’s binding affinity and functional activity will differ substantially from published 3-carboxamide data, necessitating de novo pharmacological characterization rather than extrapolation.

TSPO binding Anxiolytic Regioisomer SAR

4-Fluorophenyl Substitution Effect: Metabolic Stability and Lipophilicity Differentiation vs. Non-Fluorinated Phenyl Analogs

The target compound bears a 4-fluorophenyl group at the 1-position, whereas the majority of published high-potency pyrrolo[1,2-a]pyrazine TSPO ligands (e.g., GML-1, GML-3, GML-11) contain an unsubstituted phenyl ring [1]. Fluorine substitution at the para position of the phenyl ring is a well-established medicinal chemistry strategy to block oxidative metabolism at that site, thereby prolonging metabolic half-life. While no direct head-to-head microsomal stability comparison between the 4-fluorophenyl target compound and the phenyl analog has been published for this specific scaffold, cross-class evidence from pyrrolo[1,2-a]pyrazine ADMET predictions indicates that fluorinated derivatives are predicted to exhibit reduced CYP-mediated clearance [2]. The Hansch hydrophobic substituent constant (π) for fluorine is +0.14 compared to 0.00 for hydrogen, indicating a modest increase in lipophilicity that can enhance membrane permeability without causing excessive logP elevation that would compromise solubility [3].

Fluorine substitution Metabolic stability Lipophilicity modulation

Amide NH Hydrogen-Bond Donor Capability: Differentiation from N-Methylated TSPO Ligands GML-1 and GML-3

The target compound features an unsubstituted amide nitrogen (N-H), whereas the lead TSPO ligands GML-1 and GML-3 possess an N-methylated amide [1]. The presence of an N-H hydrogen-bond donor fundamentally alters the hydrogen-bonding capacity of the molecule. In the TSPO pharmacophore model developed for pyrrolo[1,2-a]pyrazine-3-carboxamides, the amide carbonyl acts as a key acceptor, but the role of the amide N-H vs. N-methyl in binding has not been systematically explored [2]. The N-H group in the target compound introduces an additional hydrogen-bond donor that may engage complementary residues in the TSPO binding site or alter solvation/desolvation energetics, potentially yielding a distinct binding mode and residence time compared to GML-1 and GML-3 [3].

Hydrogen bond donor N-methylation TSPO pharmacophore

Cytoprotective and Mitochondrial Stabilization Potential: Class-Level Inference from GML-3 TSPO Ligand Data

The pyrrolo[1,2-a]pyrazine scaffold has demonstrated cytoprotective effects mediated through TSPO. The 3-carboxamide analog GML-3 (N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide) significantly reduced reactive oxygen species (ROS) production, decreased mitochondrial membrane potential changes (Δψm), and suppressed apoptosis in an LPS-induced SH-SY5Y neuroblastoma cell damage model [1]. While the target 2-carboxamide compound has not been evaluated in this assay, its shared pyrrolo[1,2-a]pyrazine core and TSPO-targeting pharmacophoric elements suggest potential mitochondrial protective activity. The 4-fluorophenyl and N-H amide structural features may modulate the potency and efficacy of this cytoprotective effect relative to GML-3, providing a basis for comparative neuroprotection studies.

Neuroprotection Mitochondrial function Reactive oxygen species

N-Benzyl-1-(4-fluorophenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900012-57-9): Optimal Research and Industrial Application Scenarios


Regioisomer-Selective TSPO Ligand Screening and Pharmacophore Expansion

This compound is ideally suited for medicinal chemistry programs seeking to expand the SAR landscape of pyrrolo[1,2-a]pyrazine TSPO ligands beyond the extensively characterized 3-carboxamide series. As demonstrated by Mokrov et al. (2022), the 3-carboxamide GML-11 achieves anxiolytic potency at 0.001–0.100 mg/kg, but the 2-carboxamide regioisomer remains unexplored [1]. Procuring this compound enables direct comparative radioligand binding assays and functional TSPO activity screens to quantify the impact of carboxamide positional isomerism on Ki, efficacy, and selectivity.

Fluorine-Mediated Metabolic Stability Optimization Studies

The 4-fluorophenyl substituent provides a strategic advantage for ADME/PK optimization campaigns. Fluorine substitution at the para position is predicted to block CYP450-mediated hydroxylation, a common metabolic soft spot for phenyl-containing TSPO ligands such as GML-1 and GML-3 [1]. Researchers can use this compound in parallel microsomal stability assays and pharmacokinetic studies in rodents to generate quantitative comparative data on intrinsic clearance and oral bioavailability versus the non-fluorinated phenyl analogs [2].

Hydrogen-Bond-Dependent Binding Mode Characterization

The presence of an unsubstituted amide N-H distinguishes this compound from N-methylated analogs GML-1 and GML-3, which lack hydrogen-bond donor capacity at the amide position [1]. This feature supports X-ray co-crystallography or cryo-EM studies aimed at resolving the binding pose of TSPO ligands with different hydrogen-bonding patterns, as well as molecular dynamics simulations examining the role of water-mediated hydrogen-bond networks in TSPO-ligand recognition [2].

Neuroprotection Comparative Efficacy Screening in Mitochondrial Dysfunction Models

Building on the established cytoprotective activity of the pyrrolo[1,2-a]pyrazine TSPO ligand GML-3 in LPS-induced SH-SY5Y neurodegeneration models (reduction of ROS, stabilization of mitochondrial membrane potential, and suppression of apoptosis) [1], this 2-carboxamide regioisomer can be evaluated in parallel dose-response experiments. Such comparative studies can elucidate whether the 2-carboxamide configuration and 4-fluorophenyl modification enhance or diminish neuroprotective potency, guiding the selection of lead candidates for in vivo efficacy testing in neuroinflammatory and neurodegenerative disease models.

Quote Request

Request a Quote for N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.